molecular formula C9H12O2 B147034 1-Phenylpropane-1,2-diol CAS No. 1855-09-0

1-Phenylpropane-1,2-diol

Cat. No. B147034
Key on ui cas rn: 1855-09-0
M. Wt: 152.19 g/mol
InChI Key: MZQZXSHFWDHNOW-UHFFFAOYSA-N
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Patent
US07122499B2

Procedure details

To 3.5 ml of a water-acetone (1:1) solvent were added 66.6 mg of the osmium oxide carried by the carrier of the present invention obtained in Example 4, 21.5 mg of 1,4-bis(9-o-dihydroquinidil)phthalazine, 362.2 mg of potassium ferricyanide and 152.0 mg of potassium carbonate, followed by reacting at 30° C. for 1 hour while stirring. And 59.0 mg of trans-β-methylstyrene dissolved in 1.5 ml of a water-acetone (1:1) solvent were added to the reaction solution and followed by reacting for another 2 hours while stirring. And further, 362.2 mg of potassium ferricyanide and 152.0 mg of potassium carbonate were added to the reaction solution and followed by reacting for another 2 hours while stirring. After the reaction was terminated by adding methanol, the filtrate obtained by filtrating the reaction solution was concentrated to some extent. The obtained product was dissolved in 5 ml of methylene chloride and filtrated using Celite. The filtrate was concentrated and purified using a silica gel thin-layer chromatography, to obtain 70.6 mg of a desired diol, 1-phenyl-1,2-propane diol (yield 85%) (97% ee).
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
362.2 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C/C=C/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:10](=[O:13])([O-])[O-].[K+].[K+].O.[CH3:17][C:18](C)=[O:19]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[C:4]1([CH:10]([OH:13])[CH:18]([OH:19])[CH3:17])[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:1.2.3,4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
59 mg
Type
reactant
Smiles
C\C=C\C1=CC=CC=C1
Name
Quantity
1.5 mL
Type
reactant
Smiles
O.CC(=O)C
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
362.2 mg
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to the reaction solution
WAIT
Type
WAIT
Details
by reacting for another 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
WAIT
Type
WAIT
Details
by reacting for another 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
After the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding methanol
CUSTOM
Type
CUSTOM
Details
the filtrate obtained
FILTRATION
Type
FILTRATION
Details
by filtrating the reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to some extent
DISSOLUTION
Type
DISSOLUTION
Details
The obtained product was dissolved in 5 ml of methylene chloride
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 70.6 mg
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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